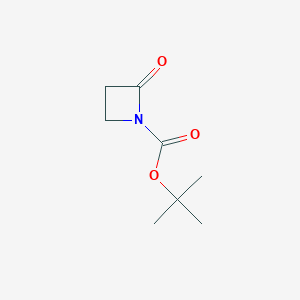

![molecular formula C8H5NO2 B1291999 苯并[d]噁唑-5-甲醛 CAS No. 638192-65-1](/img/structure/B1291999.png)

苯并[d]噁唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

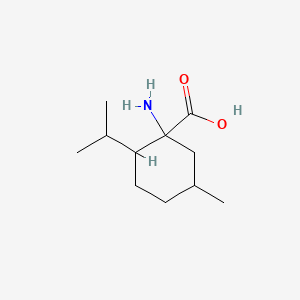

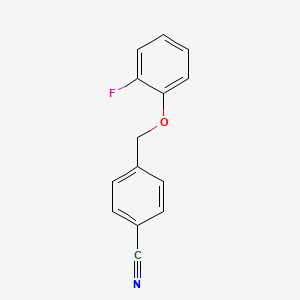

Benzo[d]oxazole-5-carbaldehyde is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These are organic compounds containing a benzene ring fused to an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms). The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities, including anticancer properties as suggested by the synthesis and evaluation of 2-aryl 5-hydroxy benzo[d]oxazoles .

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, providing a safe and efficient method .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule. Intermolecular π-π stacking interactions and hydrogen bonds contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives can be studied through spectroscopic methods and density functional theory (DFT) calculations. Spectroscopic properties such as IR, NMR, and MS spectra provide insights into the functional groups and molecular structure of the compounds. DFT calculations complement these studies by predicting the electronic structure and properties of the molecules . The photophysical and electrochemical properties of related heteropolycyclic donor-acceptor structural isomers have been investigated, demonstrating the influence of substituents and chromophore skeletons on these properties .

科学研究应用

Antifungal Potential

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of benzo[d]oxazoles, presumably including Benzo[d]oxazole-5-carbaldehyde, were synthesized and evaluated for their antifungal potential against various strains .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The activity of certain compounds was found to be superior or comparable to a reference drug .

Synthesis of Multi-Substituted Oxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of multi-substituted oxazole derivatives . These derivatives have been evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized multi-substituted oxazoles exhibited in vitro antimicrobial activity .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Scientific Field : Organic Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of these compounds is significant as it expands the range of available heterocyclic compounds .

Synthesis of Oxazoles

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzo[d]oxazole-5-carbaldehyde is used in the synthesis of oxazoles . Oxazoles are a common structural motif found in numerous molecules that display antiviral, antifungal, antibacterial, and antiproliferative activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of these compounds is significant as it contributes to the development of new pharmaceuticals .

安全和危害

未来方向

While the specific future directions for benzo[d]oxazole-5-carbaldehyde are not mentioned in the sources, the increasing importance of oxazoles in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for their various biological activities .

属性

IUPAC Name |

1,3-benzoxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZVUPWWWWWFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625100 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]oxazole-5-carbaldehyde | |

CAS RN |

638192-65-1 |

Source

|

| Record name | 1,3-Benzoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)